Product packaging for 2,3-Dihydrogossypetin(Cat. No.:)

2,3-Dihydrogossypetin

Cat. No.: B1232596
M. Wt: 320.25 g/mol
InChI Key: ZHPLPRUARZZBET-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydrogossypetin (), with the molecular formula C15H12O8, is a flavonoid of interest in various biochemical and pharmacological research areas. As a research-grade compound, it is utilized by scientists for in vitro studies to investigate its potential mechanisms of action and biological activity. Researchers value this chemical for its application in foundational studies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, drug administration, or any form of human or animal consumption. Researchers are responsible for ensuring all handling and experimental procedures comply with their institution's safety guidelines and local regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O8 B1232596 2,3-Dihydrogossypetin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12O8

Molecular Weight

320.25 g/mol

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7,8-tetrahydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O8/c16-6-2-1-5(3-7(6)17)14-13(22)12(21)10-8(18)4-9(19)11(20)15(10)23-14/h1-4,13-14,16-20,22H/t13-,14+/m0/s1

InChI Key

ZHPLPRUARZZBET-UONOGXRCSA-N

SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O)O

Origin of Product

United States

Biosynthesis and Natural Occurrence of 2,3 Dihydrogossypetin

Occurrence and Distribution in Biological Systems

Identification in Plant Species and Tissues

While its direct precursor, taxifolin (B1681242) (also known as dihydroquercetin), is widespread in the plant kingdom, the natural occurrence of 2,3-dihydrogossypetin itself is less commonly documented. wikipedia.orgfrontiersin.org Taxifolin is found in a variety of plants, including conifers like the Siberian larch (Larix sibirica) and Chinese yew (Taxus chinensis var. mairei), as well as in the seeds of milk thistle (Silybum marianum). wikipedia.org It is also present in many common plant-based foods and beverages such as fruits, vegetables, wine, tea, and cocoa. wikipedia.org

The biosynthesis of this compound from taxifolin involves a specific enzymatic hydroxylation step. wikipedia.org This suggests that plants containing the necessary enzyme, taxifolin 8-monooxygenase, would be sources of this compound. Research has shown that dihydroquercetin is a significant component in some plants, such as Ampelopsis grossedentata, where it serves as a precursor to large amounts of dihydromyricetin. nih.gov Although the content of dihydroquercetin in plants is generally low (less than 3%), its presence is crucial for the synthesis of other flavonoids. nih.gov

Interactive Table:

Microbial Production and Biotransformation Pathways

The microbial production of flavonoids, including this compound, presents a promising alternative to extraction from plants or chemical synthesis. frontiersin.orgresearchgate.net Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are often used as hosts for the heterologous production of these compounds due to their fast growth and well-understood genetics. mdpi.com

The biosynthesis of this compound in a microbial setting is achieved through the introduction of specific enzymatic pathways. The key enzyme responsible for its formation is taxifolin 8-monooxygenase , which hydroxylates taxifolin. wikipedia.org This enzyme utilizes NADH, NADPH, H+, and O2 to convert taxifolin into this compound. wikipedia.org

Furthermore, soil bacteria like Pseudomonas species have demonstrated the ability to metabolize flavonoids. nih.govebi.ac.ukebi.ac.uk Cell-free extracts from a Pseudomonas species grown on (+)-catechin were found to oxidize taxifolin to this compound in the presence of NAD(P)H and molecular oxygen. ebi.ac.ukebi.ac.uk This bacterium possesses a flavoprotein enzyme that catalyzes this specific hydroxylation of the A-ring of taxifolin. ebi.ac.ukebi.ac.uk

These findings highlight the potential for using engineered microorganisms for the targeted production of this compound. The process typically involves introducing the necessary genes for the precursor flavonoid (taxifolin) biosynthesis and the specific enzyme (taxifolin 8-monooxygenase) for its conversion. frontiersin.orgbiorxiv.org

Metabolic Intermediates and Related Flavonoids in Biological Systems

This compound is intrinsically linked to a network of other flavonoids through various metabolic pathways. Its immediate precursor is taxifolin (dihydroquercetin). wikipedia.org Taxifolin itself is a dihydroflavonol synthesized from the flavanone (B1672756) naringenin (B18129) . researchgate.netfrontiersin.org The conversion of naringenin to taxifolin is catalyzed by flavanone 3-hydroxylase (F3H). researchgate.netfrontiersin.org

The biosynthesis of flavonoids begins with the general phenylpropanoid pathway, starting from amino acids like phenylalanine and tyrosine. frontiersin.org Through a series of enzymatic reactions involving enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), p-coumaroyl-CoA is formed. This intermediate then enters the flavonoid-specific pathway, where chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) lead to the formation of naringenin. frontiersin.org

Once formed, this compound can be further metabolized. For instance, cell-free extracts of a Pseudomonas species have been shown to degrade this compound by cleaving its A-ring. nih.govebi.ac.ukebi.ac.uk This degradation results in the formation of oxaloacetic acid and 5-(3,4-dihydroxyphenyl)-4-hydroxy-3-oxovalero-delta-lactone. nih.govebi.ac.ukebi.ac.uk

The study of these metabolic pathways and the interplay between different flavonoids is crucial for understanding their biological roles and for developing strategies for their targeted production.

Interactive Table:

Advanced Synthetic Methodologies and Chemical Modifications of 2,3 Dihydrogossypetin

Chemical Synthesis Routes for 2,3-Dihydrogossypetin

The total synthesis of this compound and related dihydroflavonols relies on foundational organic reactions that build the C6-C3-C6 skeleton characteristic of flavonoids.

The biosynthesis of flavonoids and the laboratory synthesis of this compound often share a common intermediate: a chalcone (B49325). hebmu.edu.cn Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as versatile precursors for constructing the heterocyclic C-ring of dihydroflavonols. mdpi.comnih.gov The general approach involves two main steps: the synthesis of a polyhydroxylated chalcone followed by its cyclization.

The synthesis of the requisite chalcone precursor is typically achieved through a base-catalyzed aldol (B89426) condensation, most notably the Claisen-Schmidt condensation. nih.govekb.eg This reaction involves the condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde. For this compound, this would involve the reaction between 2',3',4',6'-tetrahydroxyacetophenone and 3,4-dihydroxybenzaldehyde (B13553) under alkaline conditions. The use of a base is crucial, as acidic conditions can promote the immediate cyclization of the resulting chalcone into a racemic flavanone (B1672756). hebmu.edu.cn Chalcones are considered the primary C6-C3-C6 precursors and are vital intermediates in flavonoid synthesis. hebmu.edu.cn

Once the chalcone precursor is obtained, the subsequent key step is the oxidative cyclization to form the dihydroflavonol structure. This transformation constructs the heterocyclic C-ring and introduces the hydroxyl group at the C3 position. Various methods have been developed to achieve this cyclization.

One modern approach involves the use of transition-metal catalysts in the presence of an oxidant. For instance, an efficient synthesis of related flavonoid structures like 2-phenyl-4H-chromen-4-ones can be achieved from 2'-hydroxychalcones using zinc and manganese complexes with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as the oxidant. organic-chemistry.org These reactions often proceed under mild conditions and demonstrate high atom economy. organic-chemistry.org The mechanism is believed to involve a hydrogen atom transfer process that generates phenoxyl radicals, which then undergo cyclization. organic-chemistry.org Another approach utilizes iodine as a catalyst for oxidative transformations, which is regarded as an environmentally benign reagent. researchgate.net

The structure of this compound contains two contiguous stereocenters at the C2 and C3 positions, meaning it can exist as different stereoisomers (enantiomers and diastereomers). slideshare.net The stereoselective synthesis, which aims to produce a single, desired stereoisomer, is of significant importance as different isomers can have distinct biological activities.

A primary strategy for achieving stereoselectivity in dihydroflavonol synthesis involves the asymmetric epoxidation of the chalcone precursor. hebmu.edu.cn The resulting chiral chalcone epoxide serves as a key intermediate. The Juliá-Colonna epoxidation, which utilizes poly-amino acids (like poly-L-alanine) in a triphasic system with alkaline hydrogen peroxide, has been successfully applied to a range of polyoxygenated chalcones to produce chiral epoxides. hebmu.edu.cn Another powerful method is phase-transfer catalysis (PTC), using chiral catalysts derived from cinchona alkaloids like quinine (B1679958) and quinidine. hebmu.edu.cn These catalysts can direct the epoxidation of the α,β-unsaturated ketone in the chalcone to yield specific enantiomers of the epoxide. Subsequent intramolecular ring-opening of this chiral epoxide, typically under basic or acidic conditions, leads to the formation of the corresponding enantiomerically pure (2R,3R) or (2S,3S)-dihydroflavonol. hebmu.edu.cnethz.ch

The Algar-Flynn-Oyamada (AFO) reaction is a classical and widely used method for the oxidative cyclization of 2'-hydroxychalcones to synthesize flavonols and dihydroflavonols. beilstein-archives.orgiastate.edu The reaction is performed using alkaline hydrogen peroxide, which acts as both the base and the oxidant. beilstein-archives.org While the AFO reaction is renowned for producing flavonols, it can be adapted to yield dihydroflavonols, such as this compound, as the major product under specific conditions. hebmu.edu.cnbeilstein-archives.orgresearchgate.net

The mechanism of the AFO reaction has been a subject of study, with two primary pathways proposed: one involving an epoxide intermediate and another proceeding via a direct or stepwise oxidative cyclization without an epoxide (the Dean and Podimuang mechanism). beilstein-archives.org The product distribution between flavonols, dihydroflavonols, and aurones can be influenced by the substrate's substitution pattern and the reaction conditions. beilstein-archives.org Despite its utility, the AFO reaction can have variable yields and may generate undesired side products, making optimization crucial for its application in the synthesis of complex molecules like this compound. xiahepublishing.com

Table 1: Overview of the Algar-Flynn-Oyamada (AFO) Reaction for Dihydroflavonol Synthesis
ParameterDescription
Starting Material2'-Hydroxychalcone
ReagentsHydrogen Peroxide (H₂O₂) in an alkaline medium (e.g., NaOH, KOH)
Primary ProductsDihydroflavonols, Flavonols, Aurones
Key Intermediate (Proposed)Chalcone Epoxide
AdvantagesUses a "green" reagent (H₂O₂) that produces water as a byproduct. beilstein-archives.org
LimitationsYields can be variable; may produce a mixture of products. xiahepublishing.com

Stereoselective Synthesis Methods for this compound Enantiomers

Derivatization and Chemical Modification Strategies

Chemical modification of the this compound scaffold is a key strategy to modulate its physicochemical properties and biological activities. Derivatization often focuses on the molecule's numerous hydroxyl groups.

Aminomethylation is a significant chemical modification applied to flavonoids like this compound and its close structural analogue, dihydroquercetin (taxifolin). nih.govdavidpublisher.com This derivatization is typically achieved through the Mannich reaction, which involves the reaction of the flavonoid with formaldehyde (B43269) and a primary or secondary amine (such as L-proline). nih.govdavidpublisher.com The reaction introduces an aminomethyl group (-CH₂-NR₂) onto the flavonoid structure, usually at the electron-rich aromatic A-ring, ortho to a phenolic hydroxyl group. nih.gov For instance, selective bisaminomethylation of dihydroquercetin has been accomplished using a 1:2:2 molar ratio of the flavonoid, formaldehyde, and L-proline. nih.gov These modifications can significantly alter properties such as water solubility. nih.govrsc.org

The resulting aminomethylated derivatives require thorough analytical characterization to confirm their structure and purity. researchgate.net A suite of modern analytical techniques is employed for this purpose.

Table 2: Analytical Characterization Methods for Aminomethylated this compound Derivatives
TechniquePurpose of CharacterizationReference
High-Performance Liquid Chromatography (HPLC)To assess the purity of the synthesized derivative and separate it from starting materials and byproducts. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyTo provide detailed structural elucidation, including the position and number of attached aminomethyl groups, by analyzing ¹H and ¹³C spectra. nih.govdavidpublisher.com
Scanning Electron Microscopy (SEM)To investigate the surface morphology and particle shape of the new solid derivative. nih.gov
X-ray Diffraction (XRD)To determine the crystalline or amorphous nature of the synthesized compound by analyzing its diffraction pattern. nih.gov
Thermogravimetry (TG)To evaluate the thermal stability of the derivative by measuring its weight change as a function of temperature. nih.gov
Mass Spectrometry (MS)To confirm the molecular weight of the synthesized aminomethylated product. researchgate.net

Preparation of Acetyl Derivatives and Other Esterifications

The synthesis of acetyl derivatives and other esters of flavonoids, including the structurally related dihydroquercetin (taxifolin), is a key strategy for modifying their physicochemical properties. scielo.brscielo.br Esterification, the process of forming an ester from an alcohol and a carboxylic acid, is a fundamental reaction in organic chemistry often catalyzed by an acid. chemguide.co.uk In the context of this compound and similar flavanonols, the numerous hydroxyl groups present on the molecule are potential sites for this modification.

The preparation of acetylated derivatives of dihydroquercetin has been achieved using acetic anhydride (B1165640) in the presence of pyridine (B92270). scielo.brresearchgate.net By carefully controlling reaction conditions such as temperature and the equivalents of the acetylating agent, different degrees of acetylation can be achieved, leading to the formation of tri-, tetra-, and penta-acetylated products. scielo.brresearchgate.net For instance, heating dihydroquercetin with acetic anhydride and pyridine at 80°C for 5 hours yields 3,3',4',5,7-pentaacetyldihydroquercetin. scielo.brscielo.br

Similarly, other esterifications can be performed using different acyl chlorides. For example, butyryl derivatives of dihydroquercetin have been synthesized by reacting it with butyryl chloride in pyridine at room temperature. researchgate.net The choice of the esterifying agent allows for the introduction of various functional groups, which can influence the molecule's properties.

The esterification of flavonoids is not only a synthetic exercise but also a tool to modulate their biological activity. The process can alter properties such as lipophilicity, which in turn affects how the molecule interacts with biological membranes and enzymes.

Table 1: Examples of Esterification Reactions for Dihydroquercetin

Starting MaterialReagents and ConditionsProductReference
DihydroquercetinAcetic anhydride, pyridine, 80°C, 5 h3,3',4',5,7-Pentaacetyldihydroquercetin scielo.brresearchgate.net
DihydroquercetinAcetic anhydride (5 equiv.), pyridine, RT, 3 hTetra-acetyldihydroquercetin researchgate.net
DihydroquercetinAcetic anhydride, RT, 7 hTri-acetyldihydroquercetin researchgate.net
DihydroquercetinButyryl chloride, pyridine, RT, 4 hButyrylated dihydroquercetin researchgate.net

Glycosylation and Other Conjugation Methods

Glycosylation, the enzymatic or chemical attachment of sugar moieties to a molecule, is a prevalent modification of flavonoids in nature and a significant strategy in synthetic chemistry to enhance their properties. mdpi.com This process can improve the solubility and bioavailability of the parent compound. nih.gov In many biological systems, flavonoids exist as glycosides, where a sugar molecule is attached to one of the hydroxyl groups. mdpi.com

Enzymatic glycosylation offers a high degree of regioselectivity, meaning the sugar can be attached to a specific hydroxyl group. mdpi.com For instance, various microorganisms and their enzymes have been utilized to glycosylate flavonoids. The enzyme taxifolin (B1681242) 8-monooxygenase, for example, is involved in the metabolism of taxifolin to produce this compound. wikipedia.org While this is a hydroxylation reaction, it highlights the role of enzymes in modifying the flavonoid core. The enzyme leucocyanidin (B1674801) oxygenase also produces taxifolin (dihydroquercetin) from leucocyanidin. wikipedia.org

Different glycosides of the related compound taxifolin have been isolated from various plant sources, such as astilbin (B1665800) (the 3-O-rhamnoside of taxifolin) and taxifolin 3-O-glucoside isomers. wikipedia.org These natural products demonstrate the diverse possibilities of glycosylation.

Conjugation methods extend beyond glycosylation to include other modifications that can alter the biological activity and therapeutic potential of flavonoids. These methods are crucial for developing new derivatives with improved characteristics.

Impact of Structural Modifications on Molecular Interactions and Bioactivity

Structural modifications, such as esterification and glycosylation, have a profound impact on the molecular interactions and bioactivity of flavonoids. nih.govtamu.edu The addition or modification of functional groups can alter a molecule's polarity, steric hindrance, and ability to form hydrogen bonds, which in turn influences its interaction with biological targets like enzymes and receptors.

For acetylated derivatives of dihydroquercetin, the number and position of the acetyl groups affect their chemical stability and antioxidant activity. scielo.brscielo.br For instance, 3,3',4',5,7-pentaacetyldihydroquercetin was found to be the most stable among a series of acetylated derivatives. scielo.brscielo.br However, the antioxidant activity of some acetylated derivatives was found to be lower than that of the parent dihydroquercetin. scielo.brscielo.br This suggests that while esterification can enhance stability, it may come at the cost of reduced bioactivity in certain assays. Specifically, 7,3',4'-triacetyldihydroquercetin showed potent antioxidant activity, though still less than the parent compound. scielo.brscielo.br

Glycosylation can also modulate bioactivity. While it often increases water solubility, it can sometimes reduce antioxidant efficiency compared to the corresponding aglycone (the non-sugar part of the molecule). nih.gov The position of the sugar moiety is also a critical determinant of the resulting biological activity. nih.gov

Methylation of the hydroxyl groups is another structural modification that can impact bioactivity. The methylation of dihydroquercetin acetates has been studied to produce various O-methylated derivatives. nih.gov These modifications can influence the molecule's ability to participate in hydrogen bonding and can affect its metabolic fate.

The relationship between structure and activity is complex, and modifications can have varying effects depending on the specific biological endpoint being measured. For example, some modifications might decrease antioxidant activity while enhancing other properties, such as anti-inflammatory or antimicrobial effects.

Table 2: Impact of Acetylation on Dihydroquercetin Properties

DerivativeKey FindingReference
3,3',4',5,7-PentaacetyldihydroquercetinMost stable among tested acetylated derivatives. scielo.brscielo.br
7,3',4'-TriacetyldihydroquercetinExhibited potent antioxidant activity (IC50 of 56.67 ± 4.79 μg/mL). scielo.brscielo.br
Dihydroquercetin (unmodified)Higher antioxidant activity than its acetylated derivatives in some assays (IC50 of 32.41 ± 3.35 μg/mL). scielo.brscielo.br

Sophisticated Structural Elucidation and Characterization Techniques for 2,3 Dihydrogossypetin and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy is a cornerstone technique for the de novo structural elucidation of natural products. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the assignment of every proton and carbon atom and the determination of their spatial relationships. For dihydroflavonols like 2,3-dihydrogossypetin, which possess multiple chiral centers and complex substitution patterns, a suite of 1D and 2D NMR experiments is required.

A full assignment of the complex structure of dihydroflavonols is achieved by combining several NMR experiments. While 1D ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, 2D NMR experiments are crucial for assembling the molecular puzzle. acs.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It is essential for tracing the spin systems within the A- and B-rings and for establishing the connectivity between H-2 and H-3 in the C-ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to (one-bond ¹JCH coupling). columbia.edu It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of carbon signals for all protonated carbons. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). columbia.edu It is critical for piecing together the entire molecular structure by connecting different spin systems. For instance, HMBC correlations can link the B-ring to the C-ring via correlations from H-2' and H-6' to C-2, and connect the A- and C-rings via correlations from H-2 and H-3 to various carbons in the A-ring. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nanalysis.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, making it extremely useful for determining stereochemistry and conformation. nanalysis.comhuji.ac.il It can confirm the relative orientation of substituents on the flavonoid skeleton. huji.ac.il

The following table presents typical NMR data for dihydroquercetin (taxifolin), a close analogue of this compound, which illustrates the application of these techniques.

Table 1: Representative ¹H and ¹³C NMR Data for Dihydroquercetin (trans-isomer) in DMSO-d₆

Position δC (ppm) δH (ppm) Multiplicity (J in Hz) Key HMBC Correlations (H to C) Key COSY Correlations (H to H)
2 83.5 4.93 d (11.2) C-3, C-4, C-1', C-2', C-6' H-3
3 72.1 4.52 d (11.2) C-2, C-4, C-1', C-4a H-2
4 197.5 - - - -
4a 100.8 - - - -
5 163.5 - - - -
6 96.2 5.88 d (2.0) C-5, C-7, C-8, C-4a H-8
7 167.0 - - - -
8 95.2 5.91 d (2.0) C-6, C-7, C-4a, C-8a H-6
8a 162.8 - - - -
1' 128.5 - - - -
2' 115.1 6.81 d (2.1) C-2, C-4', C-6' H-6'
3' 145.0 - - - -
4' 145.7 - - - -
5' 115.8 6.75 d (8.2) C-1', C-3', C-4' H-6'
6' 119.8 6.70 dd (8.2, 2.1) C-2, C-2', C-4' H-2', H-5'

Data compiled from analogous compounds and general flavonoid spectral characteristics. Specific values for this compound may vary slightly.

This compound has two chiral centers at positions C-2 and C-3, which means it can exist as four possible stereoisomers (two pairs of enantiomers). nih.gov These are grouped into two diastereomeric pairs: trans isomers ((2R,3R) and (2S,3S)) and cis isomers ((2R,3S) and (2S,3R)). nih.gov NMR spectroscopy is exceptionally powerful for distinguishing between these diastereomers. nih.govdntb.gov.ua

The primary method for determining the relative stereochemistry of the C-2 and C-3 positions is by measuring the proton-proton coupling constant (³J) between H-2 and H-3. nih.gov

trans-Isomers: In the more stable conformation, the protons H-2 and H-3 are in a diaxial orientation. According to the Karplus equation, this arrangement results in a large coupling constant, typically in the range of 11-12 Hz. dntb.gov.uabeilstein-journals.org

cis-Isomers: In cis-isomers, the relationship between H-2 and H-3 is axial-equatorial or equatorial-axial, leading to a much smaller coupling constant, usually around 2-3 Hz. dntb.gov.uabeilstein-journals.org

This significant difference in J-values provides an unambiguous assignment of the relative stereochemistry. nih.govutexas.edu

Additionally, NOESY spectra can provide confirmatory evidence. In cis-isomers, H-2 and H-3 are on the same face of the C-ring and thus are relatively close in space, which would result in a NOESY correlation between them. In trans-isomers, these protons are on opposite faces and further apart, leading to a weak or absent NOESY correlation.

Advanced 1D and 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and obtain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap analyzers, measures the mass of an ion with very high accuracy (typically to within 5 parts per million, ppm). hpst.czrsc.org This precision allows for the calculation of a unique elemental composition for a given molecular ion. spectroscopyonline.com

For this compound, the molecular formula is C₁₅H₁₂O₈. nih.govebi.ac.uk Its monoisotopic mass is 320.05322 Da. ebi.ac.uk HRMS can measure the mass of the protonated molecule [M+H]⁺ at m/z 321.06049. This accurate mass measurement can distinguish it from other potential compounds that might have the same nominal mass but a different elemental formula, providing a high degree of confidence in its identification. spectroscopyonline.commdpi.com

Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting product ions are then analyzed. wikipedia.org This process provides a fragmentation pattern that serves as a structural fingerprint of the molecule. wikipedia.org

For dihydroflavonols like this compound, the fragmentation pathways are well-characterized and highly informative. nih.gov The most significant fragmentation reaction for the flavonoid core is a retro-Diels-Alder (RDA) cleavage of the C-ring. This cleavage breaks the ring at the 1/3 and 0/4 or 0/2 bonds, providing fragments that are diagnostic of the substitution patterns on the A- and B-rings. nih.govresearchgate.net

Table 2: Characteristic MS/MS Fragment Ions for Dihydroflavonols (e.g., Dihydroquercetin/Dihydrogossypetin) in Positive Ion Mode

Fragment Ion Proposed Origin Significance
[M+H-H₂O]⁺ Loss of a water molecule from the C-ring or a phenolic hydroxyl group. Common fragment for hydroxylated compounds.
[M+H-H₂O-CO]⁺ Subsequent loss of carbon monoxide from the [M+H-H₂O]⁺ ion. Indicates the presence of the C-ring carbonyl group.
¹,³A₀⁺ RDA fragmentation, contains the A-ring. Diagnostic for the substitution pattern on the A-ring. For this compound, this would be a key fragment.
¹,³B₈⁺ RDA fragmentation, contains the B-ring. Diagnostic for the substitution pattern on the B-ring (catechol moiety).

Based on fragmentation studies of analogous dihydroflavonols. nih.gov

By analyzing the masses of these fragment ions, researchers can confirm the number and type of substituents on each aromatic ring, corroborating the structure determined by NMR. nih.gov

In natural product chemistry, target compounds like this compound are often present in complex mixtures such as plant extracts. Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing these samples without laborious purification. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for the analysis of flavonoids. scienceopen.com High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) separates the components of the extract based on their physicochemical properties (e.g., polarity). chromatographyonline.com The eluent is then introduced into the mass spectrometer, which provides mass and structural data for each separated compound in real-time. scienceopen.comnih.gov LC-HRMS is particularly powerful, allowing for the tentative identification of numerous compounds in a single run based on their accurate mass and fragmentation patterns. mdpi.comtubitak.gov.tr

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique, but its application for flavonoids is limited because they are generally non-volatile and thermally unstable. nih.govchromatographyonline.com To be analyzed by GC, flavonoids like this compound must first be chemically modified in a process called derivatization (e.g., silylation) to increase their volatility and thermal stability. nih.gov While effective, this adds a step to sample preparation and is less direct than LC-MS for this class of compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. nih.govbellevuecollege.edu These techniques probe the vibrational energy states of molecules. nih.gov When a molecule absorbs infrared radiation, it transitions to a higher vibrational state, provided the vibration causes a change in the molecule's dipole moment. tanta.edu.eg Raman spectroscopy, conversely, involves the inelastic scattering of light, where the energy of the scattered photons is shifted due to interaction with molecular vibrations. nih.govhoriba.com A key advantage of Raman spectroscopy is its minimal interference from water, making it well-suited for analyzing biological samples. nih.gov

For flavonoids like this compound, IR and Raman spectra provide a characteristic "fingerprint," revealing the presence of key structural motifs. nih.govresearchgate.net The region above 1500 cm⁻¹ in an IR spectrum is typically associated with the stretching vibrations of specific functional groups, while the region below 1300 cm⁻¹, known as the fingerprint region, is characteristic of the molecule as a whole. su.se

Key Vibrational Bands for Flavonoids:

Functional GroupTypical Wavenumber Range (cm⁻¹)Vibration TypeReference
Hydroxyl (-OH)3200–3700O-H stretching mdpi.com
Carbonyl (C=O)~1660C=O stretching mdpi.com
Aromatic C=C1500–1611C=C stretching of the phenolic ring mdpi.com
C-O-C / C-OH1000–1300Stretching and bending vibrations mdpi.comirb.hr

This table is interactive. You can sort and filter the data.

Studies on related flavonols, such as quercetin (B1663063), have utilized both experimental and computational (DFT) methods to assign specific vibrational modes. irb.hrnsf.gov These analyses show that the strong band around 1600 cm⁻¹ is not solely due to the C=O stretching but involves complex coupling with C2=C3 stretching of the pyrone ring. irb.hr The vibrational characteristics of the hydroxyl groups are also complex, with significant mixing between the vibrations of neighboring hydroxyls and the ring itself. irb.hr The presence of multiple hydroxyl groups and a carbonyl group in this compound would lead to a rich and informative vibrational spectrum, allowing for detailed functional group analysis.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, scientists can generate an electron density map and, from that, deduce the precise positions of atoms, bond lengths, and bond angles. nih.govwikipedia.org

This technique is unparalleled in its ability to establish the absolute configuration of chiral centers. conicet.gov.ar For complex flavonoids with multiple stereocenters, such as this compound which has chiral carbons at C2 and C3, X-ray crystallography provides unambiguous stereochemical assignment. wikipedia.orgnih.gov The determination of the absolute configuration is crucial, as different stereoisomers can exhibit distinct biological activities.

In the study of flavonoids, X-ray crystallography has been used to:

Confirm the absolute configuration of related compounds, often by derivatizing the molecule with a heavy atom (e.g., bromine) to facilitate the analysis. nih.gov

Elucidate the solid-state conformation and intermolecular interactions, such as hydrogen bonding networks. researchgate.net

Provide foundational data to validate the results from other spectroscopic methods like Circular Dichroism (CD). conicet.gov.arhebmu.edu.cn

For instance, the absolute configuration of isosilybin (B7881680) A, a related flavonolignan, was definitively established as (2R, 3R) through X-ray analysis of its 7-(4-bromobenzoyl) derivative. nih.gov While a crystal structure specific to this compound is not widely reported in the search results, the methodology is standard for this class of compounds. The process would involve obtaining high-quality crystals of this compound or a suitable derivative, collecting diffraction data, and refining the structural model to determine its precise three-dimensional architecture. nih.govwikipedia.org

Chromatographic Methods for Isolation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the isolation, purification, and purity assessment of flavonoids from complex mixtures like plant extracts. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture, is the most common mode used for flavonoid analysis. mdpi.comscielo.br

The process typically involves:

Extraction: The initial removal of flavonoids from the source material, for example, using methanol (B129727) extraction followed by acid hydrolysis to cleave glycosidic bonds and yield the aglycone, such as this compound. lcms.cz

Separation: The extract is injected into the HPLC system. By carefully controlling the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature, individual compounds are separated based on their differential partitioning between the stationary and mobile phases. nih.govscielo.br

Detection: A detector, most commonly a Diode-Array Detector (DAD) or UV-Vis detector, is used to monitor the column effluent. scielo.brnih.gov Flavonoids exhibit characteristic UV absorption spectra, which aids in their identification. researchgate.net For instance, detection might be set at 355 nm or 371 nm for flavonols. nih.govlcms.cz

Quantification and Purity Assessment: The area of the chromatographic peak is proportional to the concentration of the compound, allowing for quantification against a standard. scielo.brpensoft.net Peak purity can be assessed using the DAD to compare spectra across a single peak. scielo.brnih.gov

Preparative HPLC, which uses larger columns, can be employed to isolate sufficient quantities of a pure compound for further structural elucidation and biological testing. lcms.cz The success of HPLC in flavonoid analysis is well-documented, with methods developed for the profiling and quantification of numerous flavonoids in various plant species and commercial products. nih.govpensoft.net

Typical HPLC Parameters for Flavonoid Analysis:

ParameterExample ConditionPurposeReference
ColumnReversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity nih.gov
Mobile PhaseGradient of aqueous acid (e.g., 0.1% formic acid) and acetonitrileElution of compounds with varying polarities nih.gov
Flow Rate0.6 - 1.0 mL/minControls retention time and resolution nih.govscielo.br
DetectionDiode-Array Detector (DAD) at 280-370 nmDetection and spectral confirmation lcms.czpensoft.net
Column Temp.25 °CEnsures reproducible retention times nih.gov

This table is interactive. You can sort and filter the data.

Integration of Analytical Data for Definitive Structural Assignment

The definitive structural elucidation of a natural product like this compound is rarely accomplished with a single technique. Instead, it requires the careful integration of data from multiple analytical methods. analis.com.myresearchgate.net While mass spectrometry (MS) provides the molecular weight and fragmentation patterns, and techniques like IR offer functional group information, Nuclear Magnetic Resonance (NMR) spectroscopy is central to piecing together the complete molecular framework. nih.govrfi.ac.uk

A typical workflow for structural assignment involves:

Isolation: Pure compound is obtained using chromatographic techniques like HPLC. nih.govsemanticscholar.org

Molecular Formula Determination: High-resolution mass spectrometry (HR-MS) provides an accurate mass, from which the molecular formula (C₁₅H₁₂O₈ for this compound) can be deduced. nih.govrfi.ac.uk

Functional Group Identification: IR and Raman spectroscopy identify key functional groups like hydroxyls and carbonyls, corroborating the information suggested by the molecular formula. nih.govmdpi.com

Carbon-Hydrogen Framework Assembly: 1D (¹H, ¹³C, DEPT) and 2D NMR (COSY, HSQC, HMBC) experiments are the cornerstone of structural elucidation. analis.com.myresearchgate.net

¹H NMR: Provides information on the number and environment of protons.

¹³C NMR: Shows the number and type of carbon atoms.

COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) coupling networks, helping to trace out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

Stereochemistry Determination: Once the planar structure is established, the relative and absolute stereochemistry is determined. This can be achieved through NMR techniques (e.g., NOESY experiments for spatial proximities), comparison of optical rotation and circular dichroism (CD) data with known compounds or theoretical calculations, and ultimately confirmed by X-ray crystallography. conicet.gov.arnih.govhebmu.edu.cn

The integration of these datasets provides a system of cross-validation, ensuring a high degree of confidence in the final assigned structure of this compound and its analogues. researchgate.netnih.gov

Investigation of Molecular Mechanisms and Cellular Interactions of 2,3 Dihydrogossypetin

Mechanisms of Action in Cellular Models

The biological activities of 2,3-dihydrogossypetin, a dihydroflavonol compound, are underpinned by its intricate interactions at the cellular and molecular level. Research has begun to unravel the complex mechanisms through which this compound exerts its effects, primarily focusing on its ability to modulate key intracellular signaling pathways, interact with various protein targets, and influence gene expression.

Modulation of Intracellular Signaling Pathways (e.g., AMPK/Nrf2/HO-1 Axis, NF-κB, PI3K/Akt, MAPK)

Studies on the structurally related flavonoid, dihydroquercetin (DHQ), provide significant insights into the potential signaling pathways modulated by this compound. DHQ has been shown to activate the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling axis. nih.govnih.govfrontiersin.org Activation of AMPK and subsequent enhancement of Nrf2 expression by DHQ leads to the upregulation of antioxidant genes like HO-1. nih.govnih.govfrontiersin.org This pathway is crucial for cellular defense against oxidative stress and inflammation. nih.govfrontiersin.org For instance, in macrophage cell lines, DHQ-induced activation of the AMPK/Nrf2/HO-1 axis was shown to inhibit the production of pro-inflammatory cytokines. nih.govnih.govfrontiersin.orgresearchgate.net

Furthermore, evidence suggests that DHQ can modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.govbohrium.comgenome.jp This pathway is central to regulating cell survival, proliferation, and apoptosis. wikipedia.orgijbs.com The activation of the PI3K/Akt pathway by DHQ has been linked to its cardioprotective effects, where it helps in reducing oxidative stress and endoplasmic reticulum stress-induced apoptosis. nih.gov The PI3K/Akt pathway can also influence the Nrf2-mediated antioxidant response. nih.gov While direct studies on this compound are limited, its structural similarity to DHQ suggests it may operate through similar mechanisms. The role of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical in inflammation and cellular stress responses, are also areas of interest for future investigation regarding this compound.

Interactions with Protein Targets (e.g., Enzymes, Receptors, Transcription Factors)

The biological effects of flavonoids like this compound are often mediated by their direct interaction with various protein targets, including enzymes, receptors, and transcription factors. thieme-connect.com Computational and experimental studies on similar flavonoids have identified a range of potential protein interactions.

Molecular docking studies with taxifolin (B1681242) (dihydroquercetin), a compound structurally very similar to this compound, have shown potential binding to several key proteins involved in neurological diseases and cancer. texilajournal.comaging-us.com These include proteins like vascular endothelial growth factor A (VEGFA), insulin (B600854) (INS), insulin-like growth factor 1 receptor (IGF1R), and insulin receptor (INSR). aging-us.com For example, taxifolin is predicted to interact with amino acid residues such as Tyr173, Asn172, and Cys120 of the IGF1R protein. aging-us.com

Furthermore, studies on flavonoid-protein interactions have revealed that these compounds can bind to the active sites of various enzymes. thieme-connect.comresearchgate.net For instance, dihydroquercetin has been shown to interact with the enzyme urease, with molecular docking studies indicating hydrogen bond formation with amino acid residues like Gly467 in the enzyme's active site. researchgate.net The ability of flavonoids to interact with transcription factors is also a key aspect of their mechanism of action. As mentioned earlier, the interaction with Nrf2 is a critical step in the activation of the antioxidant response element. frontiersin.org The stereochemistry of the flavonoid molecule can also influence its binding affinity to protein targets. nih.govfrontiersin.org For example, different stereoisomers of dihydroquercetin have shown varying affinities for the main protease of SARS-CoV-2. frontiersin.org

Protein Target CategorySpecific Protein ExamplePotential Interaction of Structurally Similar FlavonoidsReference
Enzymes UreaseDihydroquercetin forms hydrogen bonds with active site residues. researchgate.net
Flavonoid Biosynthetic EnzymesShare structural similarities with flavonoid protein targets, suggesting common recognition mechanisms. thieme-connect.com
Receptors Insulin-like Growth Factor 1 Receptor (IGF1R)Taxifolin is predicted to bind to specific amino acid residues (Tyr173, Asn172, Cys120). aging-us.com
Insulin Receptor (INSR)Taxifolin shows potential binding in molecular docking studies. aging-us.com
Transcription Factors Nuclear factor erythroid 2-related factor 2 (Nrf2)Dihydroquercetin enhances Nrf2 expression and nuclear translocation. nih.govnih.govfrontiersin.org
Other Proteins Vascular Endothelial Growth Factor A (VEGFA)Taxifolin exhibits binding potential in computational models. aging-us.com

Cellular Uptake and Intracellular Localization Studies

The efficacy of this compound is dependent on its ability to be absorbed by cells and reach its intracellular targets. Studies on related flavonoids provide insights into these processes. The cellular uptake of flavonoids can be influenced by several factors, including their chemical structure, the pH of the surrounding environment, and the presence of other molecules like glucose. semanticscholar.org

Research on taxifolin (dihydroquercetin) and its derivatives has shown that these compounds can be taken up by various cell types, including microglia and hepatoma cells. researchgate.netnih.gov The uptake of these flavonoids is often concentration-dependent. semanticscholar.org For example, studies with Caco-2 cells, a model for the intestinal barrier, have demonstrated that the uptake of anthocyanins, another class of flavonoids, is influenced by their concentration. semanticscholar.org

Once inside the cell, the localization of these compounds is crucial for their biological activity. Studies using fluorescently tagged proteins have shown that enzymes involved in flavonoid biosynthesis, such as flavanone (B1672756) 3-hydroxylase (F3H), can be localized to the nucleus, cytosol, and cytomembrane. researchgate.net While specific studies on the intracellular localization of this compound are not available, it is plausible that it would distribute within similar cellular compartments to interact with its target proteins. The sulfation of flavonoids, a common metabolic modification, has been shown to reduce their cellular uptake. nih.gov

Role in Gene Expression Modulation

This compound and related flavonoids can exert their biological effects by modulating the expression of specific genes. This regulation is often a downstream consequence of the signaling pathways they activate.

A key example is the upregulation of antioxidant genes through the Nrf2 pathway. As previously discussed, dihydroquercetin (DHQ) enhances the expression of Nrf2, which in turn binds to the antioxidant response element (ARE) in the promoter region of target genes, leading to their increased transcription. nih.govnih.govfrontiersin.orgnih.gov Genes regulated by this mechanism include heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO1), and glutamate-cysteine ligase. frontiersin.org In cellular models, DHQ pretreatment has been shown to significantly inhibit the lipopolysaccharide (LPS)-induced transcriptional upregulation of pro-inflammatory genes such as tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ), and toll-like receptor 4 (TLR-4). nih.govfrontiersin.orgresearchgate.net

The modulation of gene expression is not limited to the antioxidant and inflammatory responses. Flavonoids can also influence the expression of genes involved in their own biosynthesis. nih.govd-nb.infonih.govfrontiersin.org Studies in plants have shown that the expression of genes encoding enzymes like chalcone (B49325) synthase (CHS), flavanone 3-hydroxylase (F3H), and flavonoid 3'-hydroxylase (F3'H) can be altered in response to various stimuli, leading to changes in the accumulation of different flavonoid compounds. nih.govd-nb.infonih.gov

Gene CategorySpecific Gene ExampleEffect of Structurally Similar Flavonoids (e.g., DHQ)Reference
Antioxidant Genes Heme Oxygenase-1 (HO-1)Upregulation via AMPK/Nrf2 pathway. nih.govnih.govfrontiersin.orgnih.gov
NAD(P)H Quinone Oxidoreductase-1 (NQO1)Upregulation via Nrf2 pathway. frontiersin.org
Inflammatory Genes Tumor Necrosis Factor-α (TNF-α)Inhibition of LPS-induced transcriptional upregulation. nih.govfrontiersin.orgresearchgate.net
Interferon-γ (IFN-γ)Inhibition of LPS-induced transcriptional upregulation. nih.govfrontiersin.orgresearchgate.net
Toll-like Receptor 4 (TLR-4)Inhibition of LPS-induced transcriptional upregulation. nih.govresearchgate.net
Flavonoid Biosynthesis Genes Chalcone Synthase (CHS)Expression can be modulated, affecting flavonoid production. nih.govnih.gov
Flavanone 3-hydroxylase (F3H)Expression can be modulated, affecting flavonoid production. nih.gov

Mechanistic Aspects of Biological Activities in Pre-Clinical Models (In Vitro and Non-Human In Vivo)

The therapeutic potential of this compound is largely attributed to its antioxidant properties. Pre-clinical studies, both in vitro and in non-human in vivo models, have begun to elucidate the mechanisms underlying these effects.

Cellular Antioxidant Defense Mechanisms (e.g., Radical Scavenging, Redox Modulation, Quercetin (B1663063) Conversion)

The antioxidant activity of this compound and its analogs stems from their ability to directly scavenge free radicals and modulate the cellular redox environment. scielo.brresearchgate.netajol.info

Radical Scavenging: Dihydroquercetin (DHQ) has demonstrated significant radical scavenging activity in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. scielo.brresearchgate.net This activity is attributed to the presence of hydroxyl groups on the flavonoid structure, which can donate a hydrogen atom to neutralize free radicals. scielo.br However, modifications to the flavonoid structure, such as acetylation, can alter this activity. scielo.br

Redox Modulation: Beyond direct radical scavenging, these flavonoids can modulate the cellular redox state by influencing the activity of antioxidant enzymes. ajol.infobiologists.com Studies have shown that DHQ can increase the activity of antioxidant enzymes and reduce lipid peroxidation. nih.gov This helps to maintain a balanced redox environment within the cell, protecting it from oxidative damage. ajol.infobiologists.comfrontiersin.org

Quercetin Conversion: An interesting aspect of the antioxidant mechanism of some dihydroflavonols is their potential conversion to the more potent antioxidant, quercetin. nih.govmdpi.com This conversion can occur in an oxidative environment, where the dihydroflavonol is oxidized to form a quinone-like intermediate that then rearranges to quercetin. nih.gov However, some studies suggest that this conversion may not be the primary mechanism of action, and that the dihydroflavonol itself and its oxidation products can participate in redox cycling and form adducts with other molecules like glutathione. nih.gov The conversion of dihydroquercetin to quercetin can also be achieved through chemical processes. google.com Furthermore, in biological systems, dihydroquercetin can be enzymatically converted to other flavonoid compounds like leucocyanidin (B1674801) and catechin. dntb.gov.ua The degradation of quercetin by certain gut bacteria can also lead to the formation of taxifolin (dihydroquercetin) as an intermediate. asm.org

Antioxidant MechanismDescriptionKey Findings from Studies on Structurally Similar FlavonoidsReference
Radical Scavenging Direct neutralization of free radicals by hydrogen atom donation.Dihydroquercetin exhibits significant DPPH radical scavenging activity. scielo.brresearchgate.net
Redox Modulation Influencing the activity of antioxidant enzymes and reducing lipid peroxidation.Dihydroquercetin increases antioxidant enzyme activity and protects against oxidative damage. nih.govajol.info
Quercetin Conversion Potential oxidation to the more potent antioxidant quercetin in an oxidative environment.Some studies suggest this conversion, while others indicate alternative pathways involving redox cycling. nih.govmdpi.com
Enzymatic Conversion Transformation into other flavonoids by cellular enzymes.Dihydroquercetin can be converted to leucocyanidin and catechin. dntb.gov.ua

Anti-inflammatory Pathways in Cellular and Tissue Models (e.g., Macrophages, Raw 264.7 Cells)

The anti-inflammatory properties of this compound (DHQ) have been investigated in various cellular models, particularly in macrophage cell lines such as RAW 264.7, which are instrumental in studying inflammatory responses. frontiersin.orgf1000research.comnih.gov Research indicates that DHQ can modulate key signaling pathways involved in inflammation.

In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, a common model for mimicking bacterial-induced inflammation, DHQ pretreatment has been shown to significantly inhibit the production of pro-inflammatory cytokines. nih.govnih.gov Specifically, DHQ has demonstrated the ability to suppress the transcriptional upregulation of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interferon-gamma (IFN-γ), and interleukin-10 (IL-10). nih.govnih.gov This suggests that DHQ can interfere with the signaling cascades that lead to the expression of these inflammatory mediators.

One of the key mechanisms underlying the anti-inflammatory effects of DHQ involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including HO-1. Studies have shown that DHQ enhances the expression of Nrf2 and the phosphorylation of AMP-activated protein kinase (AMPK), leading to the induction of HO-1. nih.govnih.gov The importance of this pathway is highlighted by experiments where the knockdown of HO-1 reversed the inhibitory effects of DHQ on the production of TNF-α and IFN-γ, confirming that the anti-inflammatory action of DHQ is, at least in part, mediated by the Nrf2/HO-1 axis. nih.govnih.gov

Furthermore, DHQ has been observed to down-regulate the expression of Toll-like receptor 4 (TLR4) in LPS-stimulated RAW 264.7 cells. nih.govnih.gov TLR4 is a critical receptor that recognizes LPS and initiates the inflammatory cascade. By reducing TLR4 expression, DHQ may dampen the initial signal that triggers the inflammatory response. Other flavonoids, such as quercetin, have also been shown to reduce the production of pro-inflammatory cytokines and inhibit TLR4 gene expression in RAW 264.7 cells. f1000research.com

The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial regulator of inflammation. mdpi.com Taxifolin (dihydroquercetin) has been found to down-regulate the phosphorylation of the MAPK signal pathway in LPS-induced RAW264.7 cells, leading to a reduction in the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and TNF-α. nih.gov

The following table summarizes the observed effects of this compound on key inflammatory markers in cellular models.

Cell LineTreatmentKey Findings
RAW 264.7LPS + DHQInhibition of TNF-α, IL-6, IFN-γ, and IL-10 production. nih.govnih.gov
RAW 264.7LPS + DHQActivation of AMPK/Nrf2/HO-1 signaling pathway. nih.govnih.gov
RAW 264.7LPS + DHQDown-regulation of TLR4 expression. nih.govnih.gov
RAW 264.7LPS + TaxifolinDown-regulation of iNOS, VEGF, COX-2, and TNF-α. nih.gov
RAW 264.7LPS + TaxifolinDown-regulation of MAPK signaling pathway phosphorylation. nih.gov

Enzyme Inhibition Studies (e.g., Tyrosinase, Xanthine (B1682287) Oxidase)

This compound has been a subject of investigation for its potential to inhibit various enzymes, with a particular focus on tyrosinase and xanthine oxidase due to their roles in metabolic and pigmentation processes.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin, hair, and eyes. mdpi.com Its inhibition is a target for developing agents for hyperpigmentation disorders. mdpi.com Several studies have explored the tyrosinase inhibitory activity of dihydroflavonoids. For instance, (+)-2,3-trans-dihydroquercetin has been shown to be a competitive inhibitor of L-DOPA oxidation, a step in melanin synthesis. nih.gov In one study, (+)-2,3-trans-dihydroquercetin exhibited an IC₅₀ value of 210 ± 5.8 µM against mushroom tyrosinase. nih.gov The inhibitory activity of flavonoids against tyrosinase is often linked to their structure, with the number and position of hydroxyl groups playing a significant role. mdpi.com

Xanthine Oxidase Inhibition

The table below provides a summary of the enzyme inhibitory activities of related dihydroflavonoids.

EnzymeInhibitorIC₅₀ ValueInhibition Type
Mushroom Tyrosinase(+)-2,3-trans-dihydroquercetin210 ± 5.8 µMCompetitive
Xanthine OxidaseDihydroquercetinSignificant InhibitionNot Specified

Effects on Cellular Proliferation and Viability in Research Cell Lines

The impact of this compound (taxifolin) on the proliferation and viability of various research cell lines has been a subject of extensive investigation, revealing its potential to modulate cell growth and survival, particularly in cancer cells.

Studies have demonstrated that taxifolin can induce cytotoxicity in a dose-dependent manner in several cancer cell lines. For instance, in human colorectal cancer cell lines HCT116 and HT29, taxifolin administration led to a reduction in cell viability and induced apoptosis. nih.gov This was accompanied by cell cycle arrest at the G2 phase. nih.gov The pro-apoptotic effects of taxifolin were further evidenced by the activation of caspases 3, 7, and 9. nih.gov

In prostate cancer cell lines PC-3 and DU-145, quercetin, a structurally related flavonoid, showed significant cytotoxic effects, whereas dihydroquercetin did not have a significant effect on the viability of these cells or normal prostate epithelial cells at the concentrations studied. nih.gov This highlights the specificity of action and the importance of the double bond in the C ring for this particular activity.

Conversely, in non-malignant cell lines, taxifolin has shown protective effects. In a study using human lung fibroblast cells (MRC-5), a complex of titanium dioxide and dihydroquercetin (TiO2/DHQ) did not induce cytotoxicity at lower concentrations and even mitigated the genotoxic potential of TiO2. mdpi.com However, at higher concentrations (≥10 mg/mL), a significant reduction in cell viability was observed in both MRC-5 and HeLa cells. mdpi.com

The mechanisms underlying these effects on cell proliferation are multifaceted. In colorectal cancer cells, taxifolin has been shown to decrease the expression of β-catenin, AKT, and Survivin, key proteins involved in cell survival and proliferation. nih.gov The Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer, appears to be a target of taxifolin. nih.gov

The following table summarizes the effects of taxifolin on the viability of different cell lines.

Cell LineCell TypeEffect on ViabilityKey Findings
HCT116Human Colorectal CarcinomaDecreasedDose-dependent cytotoxicity, G2 phase arrest, apoptosis induction. nih.gov
HT29Human Colorectal AdenocarcinomaDecreasedDose-dependent cytotoxicity, G2 phase arrest. nih.gov
PC-3Human Prostate CancerNo significant effectDihydroquercetin had no significant effect on viability. nih.gov
DU-145Human Prostate CancerNo significant effectDihydroquercetin had no significant effect on viability. nih.gov
MRC-5Human Lung FibroblastDecreased at high concentrationsTiO2/DHQ complex reduced viability at ≥10 mg/mL. mdpi.com
HeLaHuman Cervical CancerDecreased at high concentrationsTiO2/DHQ complex reduced viability at ≥10 mg/mL. mdpi.com

Interactions with Immune Cell Components and Inflammatory Mediators

This compound (DHQ), also known as taxifolin, interacts with various components of the immune system and modulates the production of inflammatory mediators, which are key players in the inflammatory response. direct-ms.orgveterinaryworld.org These mediators include cytokines, chemokines, and lipid mediators like prostaglandins (B1171923) and leukotrienes. direct-ms.orgfrontiersin.org

DHQ's anti-inflammatory effects are largely attributed to its ability to suppress the production of pro-inflammatory cytokines in immune cells, particularly macrophages. nih.govnih.gov In LPS-stimulated RAW 264.7 macrophages, DHQ has been shown to significantly inhibit the production of key inflammatory cytokines such as TNF-α and IL-6. nih.govnih.gov This inhibition occurs at the transcriptional level, as DHQ downregulates the mRNA expression of these cytokines. nih.gov

The interaction of DHQ with signaling pathways within immune cells is crucial to its modulatory effects. As previously mentioned, DHQ activates the AMPK/Nrf2/HO-1 signaling axis, which plays a protective role against inflammation. nih.govnih.gov Furthermore, taxifolin has been demonstrated to suppress the MAPK signaling pathway in macrophages, another critical pathway that regulates the expression of numerous inflammatory genes, including those for TNF-α, IL-1β, and IL-6. nih.govresearchgate.net

In addition to cytokines, DHQ can influence other inflammatory mediators. For example, taxifolin has been shown to reduce the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators. nih.gov

The interaction of DHQ with immune cell components extends to the regulation of cell surface receptors. Studies have indicated that DHQ can down-regulate the expression of Toll-like receptor 4 (TLR4), the receptor that recognizes LPS from Gram-negative bacteria and initiates the inflammatory cascade. nih.govnih.gov By reducing TLR4 expression, DHQ can effectively dampen the inflammatory response at a very early stage.

The table below summarizes the interactions of this compound with key immune cell components and inflammatory mediators.

Immune Cell Component / MediatorInteraction with this compoundOutcome
TNF-αInhibition of production and gene expressionReduction of pro-inflammatory signaling
IL-6Inhibition of production and gene expressionReduction of systemic inflammation
iNOSDown-regulation of expressionDecreased production of nitric oxide
COX-2Down-regulation of expressionDecreased production of prostaglandins
MAPK Signaling PathwayInhibition of phosphorylationBroad suppression of inflammatory gene expression
AMPK/Nrf2/HO-1 Signaling PathwayActivationUpregulation of anti-inflammatory and antioxidant defenses
TLR4Down-regulation of expressionAttenuation of LPS-induced inflammatory response

Structure Activity Relationship Sar Studies and Computational Modeling of 2,3 Dihydrogossypetin

Theoretical Frameworks for Structure-Activity Correlation

The relationship between the structure of 2,3-dihydrogossypetin and its biological effects is not arbitrary. Specific structural motifs and the arrangement of its constituent atoms play a crucial role in its activity.

Identification of Key Structural Motifs for Biological Activity

The biological activity of flavonoids like this compound is largely dependent on the arrangement of their core structure, which consists of two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic C-ring. nih.govmdpi.com Key structural features that are often correlated with the biological activity of flavonoids include the catechol group (ortho-dihydroxy) on the B-ring, the 2,3-double bond in the C-ring, and the presence of hydroxyl groups at specific positions. nih.govresearchgate.net For instance, the antiangiogenic potential of a flavonoid is influenced by the presence of a C2-C3 double bond. encyclopedia.pub In the case of this compound, which is a dihydroflavonol, the C-ring is saturated between positions 2 and 3. researchgate.net This saturation, as seen in the related compound taxifolin (B1681242) (dihydroquercetin), can influence its antioxidant activity when compared to its unsaturated counterpart, quercetin (B1663063). researchgate.net

The antioxidant activity of flavonoids is strongly associated with the presence of a catechol group on the B-ring. researchgate.net The hydroxyl group at the 3' position of the C-ring is also known to contribute to increased antioxidant, anti-inflammatory, and antitumor activities. encyclopedia.pub

Influence of Hydroxylation Patterns and Stereochemistry on Activity

The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are critical determinants of biological activity. In the biosynthesis of flavonoids, enzymes like flavonoid-3'-hydroxylase (F3'H) and flavonoid-3',5'-hydroxylase (F3'5'H) determine the hydroxylation pattern of the B-ring, which is crucial for the production of different types of flavonoids. oup.com

Stereochemistry, the three-dimensional arrangement of atoms, also plays a significant role. This compound, like other dihydroflavonols, possesses two chiral centers at the C-2 and C-3 positions of the C-ring, leading to the possibility of four different stereoisomers. nih.gov For example, the related compound taxifolin has (2R,3R) and (2S,3S) trans isomers, and (2R,3S) and (2S,3R) cis isomers. nih.gov The specific stereoconfiguration can affect how the molecule interacts with biological targets. For instance, in the enzymatic transformation of dihydroflavonols by anthocyanidin synthase, only the (2R,3R) configuration is accepted as a substrate. mdpi.com Similarly, for flavan-3-ols, a (2R,3S) configuration is required for enzymatic activity. mdpi.com The stereoisomerism of these compounds is a critical factor that can significantly impact their pharmacological activity and pharmacokinetics. nih.gov

Computational Prediction of Biological Activities

Computational methods are increasingly used to predict the biological activities of compounds like this compound, saving time and resources in the drug discovery process. nih.govresearchgate.net Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis can establish a correlation between the three-dimensional structure of a molecule and its biological activity, such as its inhibitory concentration (IC50). nih.gov These models can predict the activity of new compounds based on the structural similarities to compounds with known activities. nih.gov

Molecular docking is another powerful tool used to predict the binding affinity of a ligand to a protein target. nih.govresearchgate.net By simulating the interaction between the small molecule and the active site of a protein, docking studies can identify potential drug candidates and provide insights into their mechanism of action. nih.govscispace.com These computational predictions, however, need to be validated through experimental in vitro and in vivo studies. nih.gov

Molecular Modeling and Simulation Approaches

To gain a deeper understanding of the behavior of this compound at the molecular level, researchers employ sophisticated molecular modeling and simulation techniques.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. sci-hub.sescienceopen.comaspbs.com These methods can calculate various parameters, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. sci-hub.se

By analyzing the charge distribution on the atoms of a molecule, quantum chemical calculations can help identify the reactive centers. researchgate.net These theoretical studies provide valuable insights into the molecular pathway of a compound's bioactivity. sci-hub.se

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govscispace.com It is a fundamental tool in structure-based drug design, enabling the visualization of ligand-target interactions and the identification of compounds that bind efficiently to a target protein. nih.govfrontiersin.org The process involves generating multiple possible conformations (poses) of the ligand within the protein's binding site and scoring them based on their binding affinity. scispace.comfrontiersin.org

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.com MD simulations provide a near-realistic view of how a compound behaves within a biological target, assessing the conformational stability and fluctuations of the complex. nih.govmdpi.com These simulations offer valuable information on the thermodynamic and kinetic properties of ligand-binding events, complementing the static picture provided by molecular docking. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. wikipedia.org The development of QSAR models for this compound and its derivatives is crucial for predicting their therapeutic potential and understanding their mechanisms of action. nih.govlongdom.org

The process begins with the selection of a dataset of molecules with known biological activities. nih.gov For flavonoids like this compound, these activities can include antioxidant, antimicrobial, or enzyme inhibitory effects. jddtonline.infojmaterenvironsci.com The three-dimensional structures of these molecules are then used to calculate various molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties. nih.gov

Commonly used molecular descriptors in QSAR studies of flavonoids include:

Topological descriptors: These describe the atomic connectivity within the molecule.

Electronic descriptors: Properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding reactivity. tandfonline.com

Steric descriptors: Parameters related to the three-dimensional shape and size of the molecule, such as molar refractivity and volume. jmaterenvironsci.com

Thermodynamic descriptors: Such as heat of formation and ionization potential. jddtonline.info

Hydrophobic descriptors: Like the partition coefficient (log P), which indicates how the molecule distributes between a lipid and an aqueous phase. jmaterenvironsci.com

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical model that links the descriptors to the biological activity. mdpi.comresearchgate.net For instance, a QSAR study on flavonoid derivatives for antioxidant activity yielded a model with a correlation coefficient (R²) of 0.7609. jddtonline.info Another study on porphyrin derivatives resulted in a model with an R² of 0.87. mdpi.com These models are then rigorously validated to ensure their predictive power for new, untested compounds. mdpi.comnih.gov

QSAR studies on dihydroquercetin (taxifolin) derivatives have shown a strong correlation between their structure and their antiproliferative effects on cancer cells. researchgate.net Similarly, QSAR models have been developed to predict the aldose reductase inhibitory activity of flavonoids, which is relevant for diabetic complications. jmaterenvironsci.com These models help identify the key structural features of this compound that are essential for its biological effects.

Table 1: Common Molecular Descriptors in QSAR Studies of Flavonoids
Descriptor TypeExample DescriptorsRelevance
ElectronicHOMO/LUMO Energy, Dipole MomentDescribes reactivity and polarity. jddtonline.info
Steric/TopologicalMolar Refractivity, Molecular Weight, Shape IndicesRelates to the size, shape, and binding capabilities of the molecule. jddtonline.infojmaterenvironsci.com
ThermodynamicHeat of Formation, Ionization PotentialIndicates the stability and energy of the molecule. jddtonline.infotandfonline.com
HydrophobicityLogPPredicts membrane permeability and distribution. jmaterenvironsci.com

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com The resulting energy landscape provides a map of the relative stabilities of these different conformations. numberanalytics.comnih.gov

The structure of this compound, with the systematic IUPAC name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7,8-tetrahydroxy-2,3-dihydro-4H-chromen-4-one, features two chiral centers at the C2 and C3 positions of the pyranone ring. frontiersin.orgnih.govebi.ac.uk This stereochemistry is fundamental to its conformational possibilities. The presence of these two chiral centers gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. frontiersin.orgnih.gov

The relative orientation of the substituents at C2 and C3 defines the two main diastereomeric forms:

trans-isomers: (2R,3R)-dihydrogossypetin and (2S,3S)-dihydrogossypetin.

cis-isomers: (2R,3S)-dihydrogossypetin and (2S,3R)-dihydrogossypetin.

The most stable conformations are typically those that minimize steric hindrance and electrostatic repulsion. organicchemistrytutor.com For dihydroflavonols, the staggered conformations are generally lower in energy than the eclipsed ones. scribd.comorganicchemistrytutor.com The trans conformation is often more stable than the cis conformation due to the equatorial positioning of the bulky substituent groups, which minimizes steric strain.

The energy landscape of this compound is a graphical representation of the potential energy of the molecule as a function of its conformational coordinates. numberanalytics.com The minima on this landscape correspond to stable or metastable conformations, while the peaks represent the energy barriers that must be overcome for conformational changes to occur. nih.govplos.org

Studies on the related compound dihydroquercetin have investigated the energy barriers for isomerization. For example, the epimerization of (2R,3R)-dihydroquercetin to the cis form, (2S,3R)-dihydroquercetin, was proposed to proceed through an open quinone intermediate. nih.gov However, calculations have shown that the energy barrier for the formation of this open quinone is very high, indicating that this transformation is not facile. nih.gov This suggests that the trans and cis isomers are separated by a significant energy barrier, making them relatively stable and distinct entities under normal conditions. Quantum-chemical studies, such as those using RM1 methods, have been employed to calculate the enthalpies of formation for derivatives of dihydroquercetin, allowing for an evaluation of their thermodynamic stability. tandfonline.comresearchgate.net

Table 2: Stereoisomers and Conformations of this compound
Stereochemical ConfigurationIsomer TypeGeneral Stability
(2R,3R) and (2S,3S)trans (Enantiomeric pair)Generally more stable due to reduced steric hindrance. frontiersin.orgnih.gov
(2R,3S) and (2S,3R)cis (Enantiomeric pair)Generally less stable than the trans isomers. frontiersin.orgnih.gov

Emerging Research Avenues and Future Perspectives for 2,3 Dihydrogossypetin

Advanced Analytical Methodologies for Complex Matrices

The accurate detection and quantification of 2,3-dihydrogossypetin in complex biological and environmental matrices are crucial for pharmacokinetic, metabolic, and ecological studies. However, its structural similarity to other flavonoids and its potential for degradation pose analytical challenges. Future research will likely focus on the development and refinement of advanced analytical methodologies to overcome these hurdles.

Modern chromatographic techniques are at the forefront of flavonoid analysis. sciencepublishinggroup.com Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers high resolution, sensitivity, and selectivity for the analysis of flavonoids in intricate samples like plant extracts and biological fluids. mdpi.comgoogle.com Methods such as UPLC-MS/MS can be optimized for the simultaneous determination of this compound and its metabolites, even in their free and total forms within rat plasma. researchgate.net The development of validated UPLC-MS/MS methods will be essential for precise pharmacokinetic studies. journalejmp.com

Challenges in the analysis of dihydroflavonols like this compound include their potential for instability and the need for careful sample preparation to prevent oxidation or degradation. nih.gov Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are often employed to clean up and concentrate samples prior to analysis. nih.gov The development of novel extraction solvents and methods, including ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), may offer more efficient and environmentally friendly alternatives to traditional solvent extraction. sciencepublishinggroup.comnih.govresearchgate.net

Table 1: Advanced Analytical Techniques for Dihydroflavonol Analysis

Analytical TechniqueKey Features & ApplicationsRelevant Compounds
UPLC-MS/MS High sensitivity and selectivity for quantification in complex matrices like plasma and plant extracts. mdpi.comgoogle.comTaxifolin (B1681242), Quercetin (B1663063), and other flavonoids. researchgate.netjournalejmp.com
HPLC-DAD Robust and widely used for the quantification of known flavonoids based on UV absorbance.Phenolic compounds and triterpenoids. ethernet.edu.et
GC-MS Suitable for volatile flavonoid derivatives, often requiring derivatization.Volatile metabolites. mdpi.com
NIR Spectroscopy Rapid, non-destructive method for the quantification of total flavonoids in solid samples. sciencepublishinggroup.comFlavones, flavonols, flavanones, and dihydroflavonols in propolis. sciencepublishinggroup.com
SFC Fast separation of flavonoids from plant extracts. sciencepublishinggroup.comFlavonoid components in citrus samples. sciencepublishinggroup.com

Bioengineering and Metabolic Engineering for Enhanced Production

The natural abundance of this compound is limited, necessitating the development of alternative production methods. Bioengineering and metabolic engineering of microorganisms offer a promising and sustainable approach for the large-scale production of this flavonoid. wikipedia.org The biosynthetic pathway of this compound involves the hydroxylation of taxifolin, a reaction catalyzed by the enzyme taxifolin 8-monooxygenase. nih.govnih.govorientjchem.org

Metabolic engineering strategies in microbial hosts such as Escherichia coli and the yeast Saccharomyces cerevisiae have been successfully employed to produce various flavonoids, including taxifolin. nih.govspandidos-publications.comscispace.comresearchgate.net These strategies often involve:

Enhancing Precursor Supply: Increasing the intracellular pools of precursor molecules like p-coumaroyl-CoA and malonyl-CoA. scispace.comresearchgate.net

Pathway Optimization: Introducing and optimizing the expression of key biosynthetic genes, including those for chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and flavanone (B1672756) 3-hydroxylase (F3H). nih.gov

Enzyme Engineering: Modifying enzymes to improve their activity and specificity.

Compartmentalization: Localizing biosynthetic pathways within specific cellular compartments, such as peroxisomes, to increase efficiency. scispace.com

Future research will likely focus on the heterologous expression of a highly active taxifolin 8-monooxygenase in an engineered, high-taxifolin-producing microbial strain. This will enable the efficient conversion of taxifolin to this compound. The optimization of fermentation conditions and the development of robust microbial cell factories will be critical for achieving commercially viable titers. spandidos-publications.com

Novel Synthetic Routes for Advanced Analogues

The chemical synthesis of this compound and its analogues opens up possibilities for creating novel compounds with enhanced biological activities or improved physicochemical properties. While the total synthesis of complex polyhydroxylated flavonoids can be challenging, several strategies are being explored. nih.govmdpi.com

One approach involves the modification of more readily available flavonoids. For instance, the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of chalcones, can be used to form flavanonols. researchgate.net The synthesis of various quercetin analogues has been achieved through multi-step chemical processes involving protection, modification, and deprotection of hydroxyl groups. nih.gov Similar strategies could be adapted for the synthesis of this compound derivatives.

Chemoenzymatic synthesis, which combines chemical synthesis with enzymatic transformations, offers a powerful tool for the regioselective modification of flavonoids. semanticscholar.org Lipases, for example, can be used for the specific acylation of flavonoid hydroxyl groups, which can improve their lipophilicity and potentially their biological activity. mdpi.comsemanticscholar.org The synthesis of aminomethylated derivatives of dihydroquercetin has also been reported, demonstrating another avenue for creating novel analogues. nih.gov Future work in this area will likely involve the development of more efficient and stereoselective synthetic routes to produce a library of this compound analogues for structure-activity relationship (SAR) studies.

Exploration of Undiscovered Molecular Targets

A comprehensive understanding of the biological effects of this compound requires the identification of its molecular targets. While some flavonoids are known to interact with a wide range of proteins, the specific targets of this compound remain largely unknown. In silico methods, such as molecular docking, can be used to predict potential protein targets by simulating the binding of this compound to the three-dimensional structures of known proteins. nih.govwikipedia.orgresearchgate.net

Experimental approaches for target identification are also crucial. Chemical proteomics has emerged as a powerful tool for the unbiased identification of protein targets of small molecules. researchgate.netscience.govnih.gov Techniques such as affinity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) can be used to "fish out" the protein targets of this compound from complex cell lysates. science.gov Other label-free methods, such as the drug affinity responsive target stability (DARTS) assay and the cellular thermal shift assay (CETSA), identify targets based on changes in protein stability upon ligand binding. researchgate.netscience.gov

A study has predicted that this compound may possess drug-like properties, suggesting its potential to interact with various therapeutic targets. scispace.com Future research efforts will likely involve a combination of these computational and experimental approaches to create a comprehensive map of the molecular targets and signaling pathways modulated by this compound.

Integration with Artificial Intelligence and Machine Learning in Structure Elucidation and SAR

Artificial intelligence (AI) and machine learning (ML) are revolutionizing natural product research and drug discovery. mdpi.comnih.gov These technologies can be applied to various aspects of this compound research, from structure elucidation to the prediction of its biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a flavonoid relates to its biological activity. researchgate.net ML algorithms can be used to build predictive QSAR models for flavonoids, which can then be used to design new analogues with improved potency. uni-halle.deebi.ac.ukplos.org For example, ML models have been developed to predict the antioxidant capacity of flavonoids based on their structural features. uni-halle.de Future research will likely involve the development of specific QSAR models for this compound and its derivatives to guide the synthesis of more effective compounds. cabidigitallibrary.orgresearchgate.net

Table 2: Applications of AI/ML in Flavonoid Research

AI/ML ApplicationDescriptionRelevance to this compound
Structure Elucidation AI tools can analyze NMR and MS data to predict chemical structures, speeding up the identification process. semanticscholar.orgmdpi.comFacilitates the rapid identification of this compound in natural extracts and its synthetic analogues.
Virtual Screening ML models can screen large compound libraries to identify potential bioactive molecules. mdpi.comCan be used to screen for novel analogues of this compound with desired biological activities.
QSAR Modeling ML algorithms can build models that predict the biological activity of flavonoids based on their structure. uni-halle.deebi.ac.ukplos.orgEnables the design of this compound analogues with enhanced therapeutic potential.
Target Prediction AI can predict the molecular targets of natural products, providing insights into their mechanisms of action. mdpi.comHelps to identify the proteins and pathways that this compound interacts with in the body.

Potential Applications in Material Science and Other Non-Biological Fields

The unique chemical structure of this compound, with its multiple hydroxyl groups, suggests potential applications beyond the biological realm, particularly in material science. Flavonoids have been investigated as natural antioxidants for stabilizing polymeric materials against degradation. oup.commdpi.com The addition of flavonoids to polymers like polypropylene (B1209903) and ethylene-propylene elastomer can improve their resistance to thermo-oxidation and UV radiation. oup.commdpi.com The polyhydroxy nature of this compound makes it a good candidate for such applications.

Furthermore, the ability of flavonoids to chelate metal ions opens up possibilities for their use as corrosion inhibitors. sciencepublishinggroup.comnih.govscispace.com By forming a protective film on metal surfaces, flavonoids can prevent or slow down the corrosion process. nih.gov This suggests that this compound could be explored as an eco-friendly corrosion inhibitor for various metals and alloys. The development of polymeric flavonoids through crosslinking reactions has also been shown to enhance their antioxidant properties and their ability to reduce transition metal ions, suggesting potential use as stabilizers in polymeric materials. frontiersin.org

Interdisciplinary Research Linkages with Plant Science and Chemical Ecology

Understanding the natural role of this compound in plants can provide valuable insights into its potential applications. Flavonoids, including dihydroflavonols, are known to play crucial roles in plant development, signaling, and stress responses. spandidos-publications.comresearchgate.netresearchgate.netfrontiersin.org They can act as antioxidants to protect plants from damage caused by abiotic stresses such as drought, high salinity, and UV radiation. spandidos-publications.comresearchgate.netresearchgate.netscience.gov The accumulation of flavonoids is often induced by these stress factors. spandidos-publications.comresearchgate.net

In the context of chemical ecology, flavonoids can function as allelochemicals, which are compounds released by one plant that affect the growth of another. mdpi.comresearchgate.netresearchgate.netnih.gov Some flavonoids have been shown to have phytotoxic activity against weeds. mdpi.com Additionally, flavonoids are involved in plant-microbe interactions, mediating both symbiotic relationships and defense against pathogens. frontiersin.org Dihydroflavonol-4-reductase (DFR), a key enzyme in the flavonoid pathway downstream of dihydroflavonol formation, is crucial for the biosynthesis of anthocyanins and proanthocyanidins, which are important for plant defense. frontiersin.org Future research could investigate the specific role of this compound in these ecological interactions, potentially leading to the development of natural herbicides or plant protectants.

Q & A

Basic: What experimental methods are recommended for identifying and characterizing 2,3-Dihydrogossypetin in plant extracts?

To confirm the presence of this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) to verify molecular weight (exact mass: 320.0532), and high-performance liquid chromatography (HPLC) for purity assessment. Crystallographic data (e.g., bond lengths, angles) from X-ray diffraction can validate structural features . Comparative analysis with reference databases (e.g., KEGG BRITE classification PK1214 Flavanones) ensures accurate identification .

Basic: What are the known biosynthetic pathways of this compound in plant systems?

This compound is a dihydroflavonoid derived from gossypetin via enzymatic reduction at the 2,3-position. Its biosynthesis involves flavonoid pathway intermediates, including chalcone synthase and reductase enzymes. Researchers should analyze gene expression profiles in source plants (e.g., Gossypium species) and use isotopic labeling to trace precursor incorporation .

Advanced: How can synthetic routes for this compound be optimized to achieve high yield and purity?

Optimization requires controlling reaction parameters (e.g., solvent polarity, temperature) during the reduction of gossypetin. Column chromatography (silica gel) with gradient elution effectively isolates the compound. Purity validation via HPLC (≥95%) and characterization through 1H^1H-/13C^{13}C-NMR is critical. For novel derivatives, crystallographic data (e.g., non-planar molecular conformation, sp3^3-hybridized carbons) should be obtained to confirm structural integrity .

Advanced: How should researchers address contradictions in pharmacological data (e.g., varying IC50_{50}50​ values) across studies?

Systematic meta-analyses of experimental conditions (e.g., cell lines, assay protocols) are essential. For example, discrepancies in antioxidant activity may arise from differences in radical generation methods (e.g., DPPH vs. ABTS assays). Researchers should replicate studies under standardized conditions and use multivariate regression to identify confounding variables .

Advanced: What crystallographic techniques are most effective for analyzing this compound’s structural dynamics?

Single-crystal X-ray diffraction (SCXRD) at 296 K provides precise lattice parameters (e.g., space group Pbca, unit cell dimensions a=7.963A˚,b=12.629A˚a = 7.963 \, \text{Å}, b = 12.629 \, \text{Å}) and dihedral angles (e.g., 35.443° between aromatic planes). Hydrogen bonding networks and thermal displacement parameters (UisoU_{iso}) should be refined using software like SHELXL .

Basic: Which analytical techniques are suitable for quantifying this compound in complex matrices?

Ultraviolet-visible (UV-Vis) spectroscopy at λmax_{\text{max}} 280–320 nm and HPLC with diode-array detection (DAD) are standard. Calibration curves using authentic standards and internal normalization (e.g., peak area ratios) improve accuracy. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode is recommended .

Advanced: How can computational modeling enhance the study of this compound’s bioactivity?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) relevant to antioxidant mechanisms. Molecular docking simulations (e.g., AutoDock Vina) can identify binding affinities with targets like cyclooxygenase-2 (COX-2). Validate models with experimental IC50_{50} values and crystallographic ligand-protein interaction data .

Basic: What protocols ensure the stability of this compound during storage and experimentation?

Conduct stress testing under varied pH (3–9), temperature (4–40°C), and light exposure. Degradation products should be monitored via HPLC. Store lyophilized samples in amber vials at -80°C with desiccants. For in vitro assays, dissolve in dimethyl sulfoxide (DMSO) and use fresh dilutions to prevent oxidation .

Advanced: How can researchers formulate hypothesis-driven questions to explore this compound’s mechanisms of action?

Identify gaps in existing literature (e.g., unclear signaling pathways) using systematic reviews. Example hypothesis: “this compound inhibits NF-κB via Nrf2-dependent upregulation of heme oxygenase-1.” Validate through siRNA knockdown experiments and transcriptomic profiling (RNA-seq) .

Advanced: What interdisciplinary approaches integrate omics and structural biology in studying this compound?

Combine metabolomics (LC-MS) to identify endogenous metabolites with cryo-electron microscopy (cryo-EM) for structural insights into target complexes. Network pharmacology models can map compound-target-disease interactions, while CRISPR-Cas9 screens validate gene targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.